molecular formula C20H21BrN4O2S B11240914 1,1'-[6-(4-bromophenyl)-3-cyclohexyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-bromophenyl)-3-cyclohexyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11240914
M. Wt: 461.4 g/mol
InChI Key: LJHPDRCBTFIGRA-UHFFFAOYSA-N
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Description

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-CYCLOHEXYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound. It features a triazole ring fused with a thiadiazine ring, and is further substituted with an acetyl group, a bromophenyl group, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-CYCLOHEXYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide.

    Formation of the thiadiazine ring: This involves the reaction of the triazole intermediate with sulfur and an appropriate aldehyde or ketone.

    Introduction of substituents: The bromophenyl, cyclohexyl, and acetyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-CYCLOHEXYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain substituents.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-BROMOPHENYL)-3-CYCLOHEXYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit a wide range of biological activities.

    Thiadiazine derivatives: These compounds share the thiadiazine ring and are known for their antimicrobial and anticancer properties.

    Bromophenyl compounds: These compounds contain the bromophenyl group and are often used in medicinal chemistry for their biological activities.

Uniqueness

1-[7-ACETYL-6-(4-BROMOPHENYL)-3-CYCLOHEXYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H21BrN4O2S

Molecular Weight

461.4 g/mol

IUPAC Name

1-[5-acetyl-6-(4-bromophenyl)-3-cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H21BrN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h8-11,15H,3-7H2,1-2H3

InChI Key

LJHPDRCBTFIGRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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